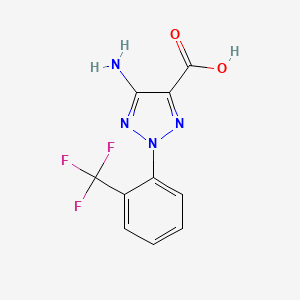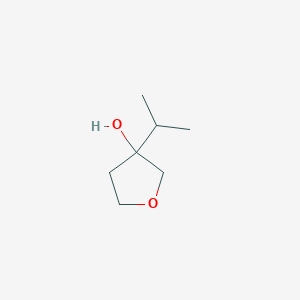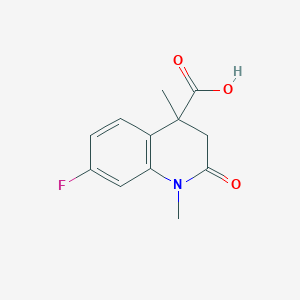
2-(5,6-Difluorobenzofuran-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5,6-Difluorobenzofuran-3-yl)acetic acid is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The presence of fluorine atoms in the benzofuran ring enhances the compound’s chemical stability and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5,6-Difluorobenzofuran-3-yl)acetic acid typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including free radical cyclization and proton quantum tunneling.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Acetic Acid Substitution: The acetic acid moiety is introduced through a substitution reaction, often using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and microwave-assisted synthesis can be employed to enhance efficiency and reduce production costs .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzofuran ring allows for various substitution reactions, including halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of functional groups such as halogens, nitro groups, or sulfonic acids.
Applications De Recherche Scientifique
2-(5,6-Difluorobenzofuran-3-yl)acetic acid has several applications in scientific research:
Biology: Investigated for its biological activities, including anti-tumor and antibacterial properties.
Medicine: Potential therapeutic agent for diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(5,6-Difluorobenzofuran-3-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes such as DNA replication, protein synthesis, or signal transduction.
Pathways Involved: It may modulate pathways related to oxidative stress, inflammation, or apoptosis, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Benzofuran: The parent compound with a similar core structure but without fluorine atoms.
5-Fluorobenzofuran: A derivative with a single fluorine atom on the benzofuran ring.
6-Fluorobenzofuran: Another derivative with a fluorine atom at a different position on the benzofuran ring.
Uniqueness: 2-(5,6-Difluorobenzofuran-3-yl)acetic acid is unique due to the presence of two fluorine atoms, which enhances its chemical stability and biological activity compared to other benzofuran derivatives .
Propriétés
Formule moléculaire |
C10H6F2O3 |
|---|---|
Poids moléculaire |
212.15 g/mol |
Nom IUPAC |
2-(5,6-difluoro-1-benzofuran-3-yl)acetic acid |
InChI |
InChI=1S/C10H6F2O3/c11-7-2-6-5(1-10(13)14)4-15-9(6)3-8(7)12/h2-4H,1H2,(H,13,14) |
Clé InChI |
TXHSPCLAXCXQFW-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CC(=C1F)F)OC=C2CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(13R)-N-(1-benzylpyrazol-4-yl)-13-methyl-10-oxo-1,3,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene-4-carboxamide](/img/structure/B11803766.png)


![3-Methyl-7-(4-methylbenzyl)isoxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B11803782.png)
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B11803789.png)
![(R)-2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B11803798.png)


